

(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol chemical properties

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Compound of Interest

Compound Name: (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol

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Technical Guide: (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the pyrazole derivative, **(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol**. Due to the limited availability of data for this specific isomer, information from closely related structural analogs is included to provide a broader context for its chemical behavior and potential utility.

Core Chemical Properties

(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol is a halogenated pyrazole derivative.

Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.^[1] The core properties of the title compound are summarized below.

Property	Value	Source
CAS Number	1276056-83-7	[CymitQuimica][2]
Molecular Formula	C ₅ H ₇ BrN ₂ O	[CymitQuimica, PubChemLite] [2][3]
Molecular Weight	191.03 g/mol	[CymitQuimica][2]
Purity	≥98%	[CymitQuimica][2]
InChI Key	YLTQBUUGYXTAHV-UHFFFAOYSA-N	[CymitQuimica][2]
SMILES	CN1C(=C(C=N1)Br)CO	[PubChemLite][3]
Storage Conditions	Inert atmosphere, 2-8°C	[African Rock Art]

Synthesis and Experimental Protocols

A specific experimental protocol for the synthesis of **(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol** is not readily available in the cited literature. However, a detailed synthesis for the closely related isomer, (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol, has been described and is presented here as a representative methodology.[4] This synthesis involves the reduction of the corresponding carboxylate ester.

Experimental Protocol: Synthesis of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol[5]

Objective: To synthesize (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol via the reduction of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate.

Materials:

- Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
- Anhydrous tetrahydrofuran (THF)
- Diisobutylaluminum hydride (DIBAL-H), 1 M solution in THF

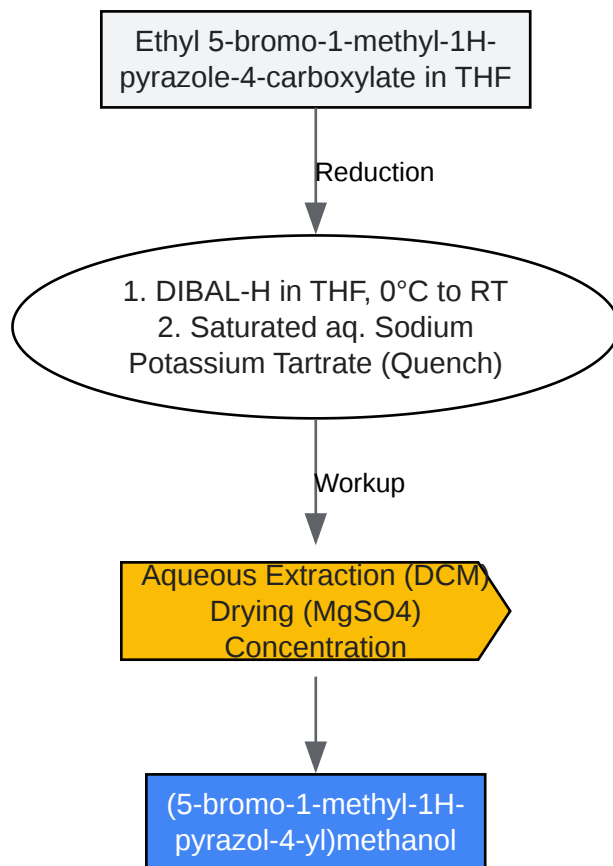
- Saturated aqueous sodium potassium tartrate solution
- Dichloromethane (DCM)
- Magnesium sulfate (MgSO_4)

Procedure:

- A solution of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (5.33 g, 0.0228 mol) in anhydrous tetrahydrofuran (75 mL) is prepared in a reaction vessel and cooled to 0 °C.
- Diisobutylaluminum hydride (1 M solution in THF, 58 mL, 0.0571 mol) is added to the solution.
- The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
- The reaction is quenched by the addition of a cold saturated aqueous sodium potassium tartrate solution.
- Stirring is continued for an additional 4 hours.
- The aqueous layer is extracted with dichloromethane.
- The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

Results: The crude product was obtained as a colorless solid with a yield of 94% (4.14 g) and was used in subsequent steps without further purification.^[4]

Synthesis Workflow for (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol

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Caption: Synthesis workflow for a structural isomer.

Spectroscopic and Analytical Data

While specific spectra for **(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol** are noted to be available from commercial suppliers, they are not detailed in the reviewed literature.[5]

However, predicted mass spectrometry data and detailed experimental data for the isomer (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol are available.

Predicted Collision Cross Section (CCS) Data[3]

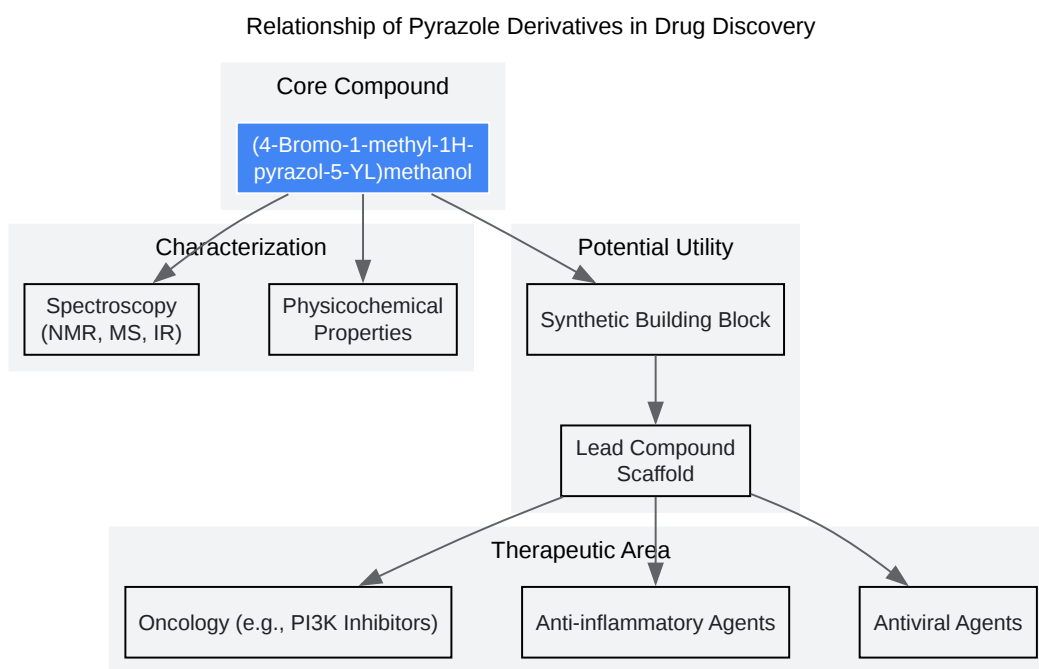
Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	190.98146	129.8
[M+Na] ⁺	212.96340	143.6
[M-H] ⁻	188.96690	133.1

Spectroscopic Data for Isomer (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol[5]

Technique	Data
Appearance	Colorless solid
Melting Point	55–56 °C
¹ H NMR (400 MHz, CDCl ₃)	δ 7.48 (s, 1H), 4.46 (s, 2H), 3.82 (s, 3H), 2.53 (s, 1H)
¹³ C NMR (101 MHz, CDCl ₃)	δ 139.3 (CH), 120.9 (C), 113.7 (C), 55.6 (CH ₂), 37.6 (N-CH ₃)
IR ν (cm ⁻¹)	3255, 2947, 2896, 2848, 2741, 1554, 1413, 1398, 1322, 1189, 1012, 995, 880
HRMS (ESI)	[M+H] ⁺ calculated for [C ₅ H ₈ ⁷⁹ BrN ₂ O] ⁺ 190.9815; found 190.9815

Applications in Drug Development

Pyrazole-containing compounds are known to possess a wide range of biological activities, including anti-inflammatory, antiviral, anti-cancer, and antibacterial properties.[1] While the specific bioactivity of **(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol** has not been reported, its structural motifs are present in molecules of therapeutic interest. For instance, the related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, is a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors, a class of drugs investigated for cancer therapy. This suggests that **(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol** could serve as a valuable building block in the synthesis of novel therapeutic agents.



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Caption: Role of pyrazole derivatives in research.

Safety and Handling

Safety data for **(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol** is not explicitly available. The following GHS hazard classifications are for the related compound 4-bromo-1-methyl-1H-pyrazol-5-ol and should be considered as a preliminary guide for handling.^[6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are strongly recommended.

Hazard Class	GHS Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H319	Causes serious eye irritation
Acute Toxicity, Dermal	H312	Harmful in contact with skin (50% of notifications)
Acute Toxicity, Inhalation	H332	Harmful if inhaled (50% of notifications)

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